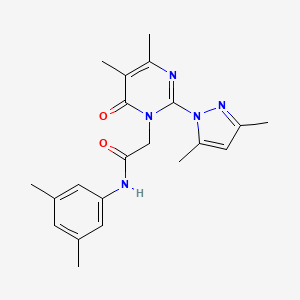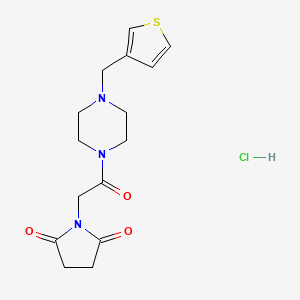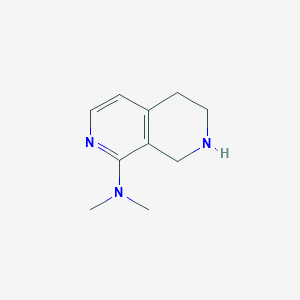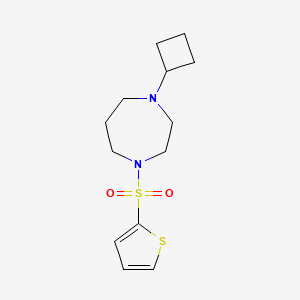
4-(2-((4-Chlorophenyl)thio)acetyl)-3-methylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of acetylacetone with 4-chlorothiophenol in dimethyl sulfoxide (DMSO) under oxygen atmosphere at 40°C for 17 hours. The mixture is then extracted with ethyl ether, and the product is purified by flash column chromatography on silica gel using petroleum ether/ethyl acetate (25:1) as the eluent .
Molecular Structure Analysis
Scientific Research Applications
Synthesis and Biological Evaluation
The synthesis of novel heterocyclic compounds derived from related structures demonstrates significant bioactivity, including lipase and α-glucosidase inhibition. These findings suggest potential applications in the development of therapeutic agents targeting metabolic disorders such as diabetes and obesity. For instance, certain synthesized compounds have shown promising anti-lipase and anti-α-glucosidase activities, which could be leveraged in designing drugs to regulate lipid and carbohydrate digestion (Bekircan et al., 2015).
Metabolic Studies
Investigations into the metabolism of similar compounds, like 4-methylpiperazine-1-carbodithioc acid derivatives, have unveiled extensive biotransformation in animal models, indicating potential pharmacokinetic properties that could be relevant for drug development. These studies not only provide insights into the metabolic fate of such compounds but also highlight their low toxicity and potential anticancer activities (Jiang et al., 2007).
Antimycobacterial Activity
Derivatives of structurally similar compounds have been evaluated for their antimycobacterial activity. Changes in the substituents have significantly influenced their efficacy against Mycobacterium tuberculosis. These findings underscore the potential of such compounds in developing new antimicrobial agents, especially in the face of rising antibiotic resistance (Biava et al., 2008).
Neuropharmacological Applications
The use of m-Chlorophenylpiperazine (mCPP) as a probe of serotonin function in psychiatry research suggests potential neuropharmacological applications of related compounds. mCPP's interactions with serotonin receptors could inform the development of new psychiatric medications, especially for conditions linked to serotonin dysregulation (Kahn & Wetzler, 1991).
Mechanism of Action
It’s worth noting that the compound contains an indole nucleus , which is a significant heterocyclic system in natural products and drugs . Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
properties
IUPAC Name |
4-[2-(4-chlorophenyl)sulfanylacetyl]-3-methylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2S/c1-9-13(18)15-6-7-16(9)12(17)8-19-11-4-2-10(14)3-5-11/h2-5,9H,6-8H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNYUGGRYUBTCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![bis(2-Isopropyl-5-methylcyclohexyl) [(2-fluorophenyl)(hydroxy)methyl]phosphonate](/img/structure/B2590449.png)
![N-(3-ethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2590450.png)
![N-{4-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2590451.png)
![N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2590454.png)

![4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-methyl-1,3-thiazole](/img/structure/B2590456.png)





![N-(1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B2590464.png)
